Einecs 306-350-3

CAS No.: 97158-21-9

Cat. No.: VC17045016

Molecular Formula: C18H23ClN2O4

Molecular Weight: 366.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97158-21-9 |

|---|---|

| Molecular Formula | C18H23ClN2O4 |

| Molecular Weight | 366.8 g/mol |

| IUPAC Name | 2-(3-chloro-2-methylanilino)benzoic acid;2-(2-hydroxyethylamino)ethanol |

| Standard InChI | InChI=1S/C14H12ClNO2.C4H11NO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18;6-3-1-5-2-4-7/h2-8,16H,1H3,(H,17,18);5-7H,1-4H2 |

| Standard InChI Key | HAMLWRWTKWEMNM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O.C(CO)NCCO |

Introduction

Chemical Identity and Nomenclature

Regulatory Identifiers

EINECS 306-350-3 is systematically cataloged under multiple identifiers:

These identifiers ensure unambiguous referencing across regulatory, academic, and industrial contexts.

Synonyms and Trade Names

The compound is interchangeably referred to as:

-

2-((3-Chloro-o-tolyl)amino)benzoic acid, compound with 2,2'-iminodiethanol (1:1)

-

2-(3-chloro-2-methylanilino)benzoic acid;2-(2-hydroxyethylamino)ethanol (IUPAC name)

The absence of commercial trade names in available literature suggests its primary use as an intermediate or research chemical.

Molecular Formula and Composition

The molecular formula delineates its stoichiometry:

-

Carbon (C): 18 atoms

-

Hydrogen (H): 23 atoms

-

Chlorine (Cl): 1 atom

-

Nitrogen (N): 2 atoms

Component compounds include tolfenamic acid derivatives and diethanolamine, which influence solubility and reactivity .

Structural Characteristics

2D and 3D Conformations

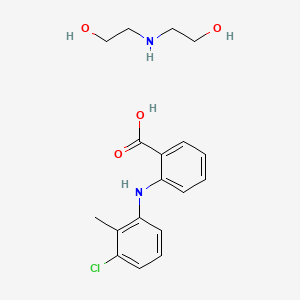

The compound’s 2D structure (Figure 1) features a benzoic acid moiety substituted with a 3-chloro-2-methylanilino group, complexed with 2,2'-iminodiethanol . Key structural attributes include:

-

Aromatic rings: Two benzene rings contributing to planar rigidity.

-

Functional groups: Carboxylic acid (-COOH), secondary amine (-NH-), and hydroxyl (-OH) groups .

3D conformational analysis reveals rotational flexibility around seven bonds, enabling adaptive molecular interactions .

Table 1: Structural Descriptors of EINECS 306-350-3

| Property | Value |

|---|---|

| Rotatable bond count | 7 |

| Topological polar surface area | 102 Ų |

| Hydrogen bond donors | 5 |

| Hydrogen bond acceptors | 6 |

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) are absent in public databases, computational predictions suggest:

-

IR: Stretching vibrations for -OH (3200–3600 cm⁻¹), -COOH (1700 cm⁻¹), and C-Cl (550–850 cm⁻¹).

-

NMR: Distinct signals for aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.5–2.5 ppm) .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via salt formation between 2-((3-chloro-o-tolyl)amino)benzoic acid and 2,2'-iminodiethanol under controlled conditions . Key steps include:

-

Acid-base reaction: Proton transfer from the carboxylic acid to the amine group of diethanolamine.

-

Crystallization: Isolation of the 1:1 complex through solvent evaporation .

Analytical Validation

Quality control employs:

-

High-performance liquid chromatography (HPLC): Purity assessment.

-

Elemental analysis: Verification of C, H, N, and Cl content .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar solvents (e.g., water, ethanol) due to hydrogen-bonding capacity .

-

Stability: Susceptible to hydrolysis under acidic or alkaline conditions, necessitating storage at neutral pH .

Table 2: Key Physicochemical Parameters

| Parameter | Value |

|---|---|

| Molecular weight | 366.8 g/mol |

| Exact mass | 366.1346 Da |

| logP (octanol-water) | Estimated 2.1–2.5 |

Thermal Behavior

-

Melting point: Unreported in literature; predicted >150°C based on analogous compounds .

-

Thermal decomposition: Likely degrades above 200°C, releasing CO₂ and HCl .

Applications and Industrial Relevance

Pharmaceutical Intermediates

As a tolfenamic acid derivative, EINECS 306-350-3 may serve as:

-

Prodrug candidate: Enhanced solubility via diethanolamine complexation .

-

Anti-inflammatory agent: Potential COX-2 inhibition, though unconfirmed by clinical data .

Chemical Research

-

Ligand design: Chelating properties of diethanolamine could facilitate metal coordination studies .

-

Crystallography: Model compound for studying hydrogen-bonded networks .

Future Research Directions

-

Pharmacological profiling: In vitro and in vivo studies to confirm bioactivity.

-

Cocrystal engineering: Optimization of physicochemical properties via stoichiometric variation.

-

Ecotoxicology: Impact assessment on aquatic and terrestrial ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume